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Introduction to Solid Phase Microextraction for Ketone
Analysis

Solid Phase Microextraction (SPME) represents a revolutionary approach in sample preparation that has

transformed analytical chemistry methodologies. SPME is a solvent-free technique that utilizes a fiber

coated with an extracting phase to concentrate volatile and semi-volatile compounds from various matrices.

The fundamental principle involves the partitioning of analytes between the sample matrix and the

extraction phase coated on a fused silica fiber, followed by thermal or solvent desorption directly into

analytical instruments such as gas chromatography-mass spectrometry (GC-MS). This technique has

gained significant traction due to its simplicity, minimal sample requirements, and excellent sensitivity,

making it particularly suitable for analyzing biologically relevant compounds like ketone bodies. [1] [2]

The analysis of ketone bodies, particularly β-hydroxybutyric acid (BHB), acetoacetate, and acetone, holds

critical importance in clinical diagnostics and therapeutic monitoring. These compounds serve as key

biomarkers for diabetes ketoacidosis (DKA), a life-threatening complication predominantly affecting

individuals with type 1 diabetes mellitus. In DKA, the body undergoes unregulated fat degradation,

producing excess ketone bodies that acidify the blood and disrupt normal metabolic functions. Traditional

detection methods for ketone bodies in urine and blood samples sometimes yield false positive results and
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lack standardization for precise quantification. SPME addresses these limitations by providing a robust

sampling approach that minimizes artifacts and enhances analytical accuracy. The development of

specialized SPME protocols for ketone analysis represents a significant advancement in clinical chemistry,

offering improved reliability for point-of-care testing and laboratory-based diagnostics. [3]

SPME Principles and Fiber Coatings

Fundamental Principles of SPME Operation

SPME operates on the principle of equilibrium extraction, where analytes partition between the sample

matrix and the stationary phase coated on the fiber surface. The quantity of analyte extracted by the fiber is

proportional to its concentration in the sample once equilibrium is established. This relationship forms the

basis for quantitative analysis, with extraction efficiency influenced by factors such as extraction time,

temperature, sample agitation, and the physicochemical properties of both the analyte and the coating

material. SPME can be performed in two primary modes: direct immersion (DI-SPME), where the fiber is

immersed directly into liquid samples, and headspace (HS-SPME), where the fiber extracts volatile

compounds from the vapor phase above the sample. For ketone analysis, HS-SPME is often preferred as it

minimizes matrix interference from complex biological samples and extends fiber lifetime by preventing

exposure to non-volatile contaminants. [1] [2]

The attraction of SPME lies in its ability to perform rapid extractions typically without solvents, achieving

detection limits at parts-per-trillion (ppt) levels for certain compounds. This technique has great potential for

field applications, as on-site sampling can be conducted even by non-scientists without requiring GC-MS

equipment at each location. When properly stored, SPME samples can be analyzed days later in the

laboratory without significant loss of volatiles, making it particularly valuable for clinical studies where

immediate analysis may not be feasible. Furthermore, SPME is recognized as a green analytical method

that aligns with the principles of green chemistry by reducing or eliminating organic solvent consumption,

minimizing waste generation, and improving workplace safety. [1]

SPME Fiber Coating Technologies
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The selectivity and sensitivity of SPME primarily depend on the fiber coating composition, which can be

tailored to target specific analytes based on their chemical properties. Ideal coating materials exhibit high

affinity for target analytes, thermal stability for desorption, and mechanical robustness for repeated use.

Common commercial SPME fiber coatings include combinations of polydimethylsiloxane (PDMS),

divinylbenzene (DVB), Carboxen, polyacrylate, and polyethylene glycol, each offering distinct extraction

characteristics based on polarity, molecular weight range, and application-specific compatibility. [1]

Recent advancements have introduced paper-based TF-SPME (thin film solid-phase microextraction)

patches specifically designed for ketone body analysis. In this innovative approach, regular A4 sheet paper

serves as the substrate, coated uniformly with multiwalled carbon nanotubes (MWCNT), PDMS, and DVB

compounds using an automatic film applicator. The coated sheet, typically 70 μm thick, is trimmed into 4 cm

× 1 cm pieces to create multiple disposable patches from a single sheet. Comparative studies have

demonstrated that DVB/PDMS-coated patches exhibit superior extraction efficiency for BHB ketone bodies

compared to DVB/CNT/PDMS variants, making them particularly suitable for medical diagnostic

applications. This paper-based approach represents a significant cost reduction over traditional SPME fibers

while maintaining excellent analytical performance for ketone quantification. [3]

Table 1: Comparison of SPME Fiber Coatings for Ketone Analysis

Coating
Type

Thickness
(μm)

Target
Analytes

Extraction
Mode

Advantages Limitations

DVB/PDMS 65 Volatile
ketones, BHB

HS, DI High capacity for
volatiles, good for

polar compounds

Limited stability at
high temperatures

CAR/PDMS 75-85 Trace-level

ketones,
acetone

HS Excellent for

gases and strong
volatiles

Fiber breakdown

with high
molecular weight

compounds

PDMS 100 Non-polar

compounds,
acetone

HS, DI Rugged, high

temperature
stability

Poor extraction of

polar compounds
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Coating
Type

Thickness
(μm)

Target
Analytes

Extraction
Mode

Advantages Limitations

PA 85 Polar

semivolatiles

DI Excellent for

polar compounds

Limited use for

volatiles, requires
conditioning

CW/DVB 65-70 Alcohols,
ketones

HS, DI Good for polar
volatiles

pH sensitivity,
limited

temperature
stability

Paper-based
DVB/PDMS

70 BHB, ketone
bodies

HS Cost-effective,
disposable

Single-use only

Experimental Protocols for Ketone Analysis

SPME Method Development for Ketone Bodies

Method development for SPME-based ketone analysis requires careful optimization of several critical

parameters to ensure maximum extraction efficiency and analytical accuracy. The first step involves fiber

selection, where the chemical nature of the target ketones guides the choice of appropriate coating material.

For volatile ketones like acetone, CAR/PDMS fibers typically provide the highest sensitivity, while for more

polar ketone bodies like BHB, DVB/PDMS coatings yield superior extraction efficiency. Following fiber

selection, extraction time must be optimized to approach equilibrium conditions without excessively

prolonging the analysis. For ketone bodies in biological matrices, extraction times typically range from 15-

45 minutes, depending on the specific analyte volatility and sample matrix complexity. [3] [2]

Temperature optimization represents another critical factor in SPME method development, as it

simultaneously affects the partition coefficient, diffusion rate, and headspace concentration of target analytes.

For ketone analysis, extraction temperatures between 40-60°C generally provide optimal results, balancing

extraction efficiency with potential artifact formation. Sample modification through salt addition (salting-

out effect) can enhance the extraction of polar ketone bodies by decreasing their solubility in the aqueous

phase, thereby increasing their headspace concentration. Finally, desorption conditions must be carefully
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optimized to ensure complete transfer of extracted analytes to the analytical instrument while preventing

carryover between samples. For ketone analysis using GC-MS, desorption typically occurs at 250-280°C for

2-5 minutes in the GC injection port. [3] [4]

Detailed Protocol: Paper-Based TF-SPME for β-hydroxybutyric
Acid

The following protocol describes a specific application of paper-based TF-SPME for quantifying BHB

from phosphate-buffered saline matrix, simulating biological samples. This method has demonstrated

excellent performance for diabetes ketoacidosis screening with minimal sample preparation requirements. [3]

Materials and Equipment:

Paper-based TF-SPME patches (DVB/PDMS coating, 4 cm × 1 cm)
Gas chromatography-mass spectrometry system

Automatic film applicator (for in-house patch preparation)
Multiwalled carbon nanotubes, polydimethylsiloxane, divinylbenzene

Regular A4 sheet paper as substrate
Acetonitrile (HPLC grade)

Phosphate-buffered saline (PBS, pH 7.4)
β-hydroxybutyric acid standards

Closed vial extraction system

Patch Fabrication Protocol:

Prepare coating solution by combining DVB and PDMS in appropriate ratios
Use automatic film applicator to apply uniform coating to A4 paper substrate

Cure coated sheets according to manufacturer specifications
Trim coated sheets into 4 cm × 1 cm patches using precision cutter

Store patches in sealed container away from solvent vapors

Extraction and Analysis Protocol:

Prepare calibration standards in PBS matrix spanning concentration range 500-20,000 ng mL⁻¹

Place 2 mL sample solution in 10 mL headspace vial
Introduce paper-based TF-SPME patch to sample vial, ensuring no direct immersion

Seal vial and incubate at 40°C for 30 minutes with gentle agitation
Remove patch from extraction vial and transfer to desorption chamber
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Desorb analytes using 500 μL acetonitrile with 5-minute agitation

Inject desorption solvent into GC-MS for analysis
Perform quantification using external calibration curve

GC-MS Conditions:

Column: DB-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness)
Injection temperature: 250°C in splitless mode

Oven program: 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Ionization: Electron impact (70 eV)

Detection: Selected ion monitoring for m/z 45, 59, 103 for BHB

This protocol has demonstrated excellent linearity (R² = 0.99) across the clinically relevant concentration

range of 500-20,000 ng mL⁻¹ BHB, making it suitable for monitoring physiological ketone levels in diabetic

patients. The paper-based patches show consistent performance with inter-day precision of <10% RSD,

fulfilling analytical requirements for clinical applications. [3]

Quantitative Performance and Method Validation

Analytical Performance Characteristics

Comprehensive method validation is essential to establish the reliability and robustness of SPME-based

methods for ketone analysis. The paper-based TF-SPME method for BHB quantification demonstrates

excellent analytical performance across key validation parameters. The method exhibits a linear dynamic

range of 500-20,000 ng mL⁻¹ with a coefficient of determination (R²) of 0.99, indicating strong correlation

between analyte concentration and detector response across clinically relevant concentrations. The limit of

detection (LOD) for BHB using this approach is approximately 50 ng mL⁻¹, while the limit of

quantification (LOQ) is established at 500 ng mL⁻¹, providing sufficient sensitivity for monitoring ketone

levels in both normal and pathological conditions. [3]

The precision of SPME methods for ketone analysis, expressed as relative standard deviation (RSD),

typically falls below 10% for both intra-day and inter-day measurements, meeting accepted criteria for

bioanalytical methods. Accuracy assessments using spike recovery experiments generally yield values

between 90-110%, confirming minimal matrix effects and appropriate calibration approaches. For the paper-

based TF-SPME method, extraction efficiency comparisons revealed that DVB/PDMS-coated patches
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outperformed DVB/CNT/PDMS variants, establishing DVB/PDMS as the preferred coating for ketone body

applications. The reusability of traditional SPME fibers varies by coating type, with PDMS-based fibers

typically sustaining 50-100 extractions without significant performance degradation, while the paper-based

patches are designed as disposable devices to prevent cross-contamination between samples. [3]

Table 2: Quantitative Performance of SPME Methods for Ketone Analysis

Performance
Parameter

Traditional SPME
Fibers

Paper-based TF-SPME
Acceptance
Criteria

Linear Range 100-10,000 ng mL⁻¹ 500-20,000 ng mL⁻¹ R² ≥ 0.990

Limit of Detection 10-50 ng mL⁻¹ ~50 ng mL⁻¹ S/N ≥ 3

Limit of Quantification 100-500 ng mL⁻¹ 500 ng mL⁻¹ S/N ≥ 10, RSD <

20%

Precision (Intra-day) 3-8% RSD <10% RSD RSD < 15%

Precision (Inter-day) 5-12% RSD <10% RSD RSD < 15%

Accuracy (%
Recovery)

85-115% 90-110% 85-115%

Extraction Time 15-60 minutes 30 minutes N/A

Carryover <1% Not applicable
(disposable)

<5%

Applications in Research and Clinical Settings

Diabetes Ketoacidosis Monitoring

The application of SPME for diabetes ketoacidosis monitoring represents a significant advancement in

clinical diagnostics. The paper-based TF-SPME sampling kit specifically developed for BHB quantification

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 12 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05907g
https://www.smolecule.com/products/s1896240?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


offers a simple, cost-effective approach for DKA screening without requiring prolonged traditional sample

preparation in pathology laboratories. This method addresses the critical need for rapid and accurate ketone

body monitoring in emergency settings where timely diagnosis of DKA can be life-saving. The approach

demonstrates particular value in distinguishing true ketoacidosis from other metabolic acidoses, reducing the

incidence of false positive results that sometimes plague conventional detection methods. [3]

In practical clinical implementation, SPME-based ketone analysis provides several advantages over existing

techniques such as dipstick tests or enzymatic assays. The method offers superior sensitivity and specificity,

enabling precise quantification of BHB concentrations rather than semi-quantitative measurements. This

precision is particularly valuable for monitoring treatment efficacy during DKA management, where trending

ketone levels guides therapeutic interventions. Additionally, the minimal sample volume requirements of

SPME methods (typically 1-2 mL) make them suitable for pediatric applications or cases where sample

availability is limited. The integration of SPME with portable GC-MS systems could further extend this

technology to point-of-care testing scenarios, potentially revolutionizing DKA diagnosis in pre-hospital

settings or resource-limited environments. [3]

Additional Applications in Pharmaceutical and Clinical Research

Beyond diabetes management, SPME-based ketone analysis finds applications in diverse pharmaceutical

and clinical research areas. In pharmacokinetic studies, SPME serves as an efficient sampling technique

for monitoring ketone body dynamics following administration of exogenous ketone supplements. Research

has demonstrated that formulations combining βHB salts with medium chain triglycerides produce dose-

dependent elevations in circulating βHB levels, with dual servings (44.2 g) producing more potent and

prolonged ketosis than single servings (22.1 g). SPME methods provide the analytical capability to

characterize these pharmacokinetic profiles with minimal patient discomfort through reduced blood sampling

requirements. [5]

In therapeutic drug monitoring, SPME techniques apply to analyzing medications in patients with

concurrent ketoacidosis, where drug-ketone interactions may alter pharmacokinetics. The green analytical

characteristics of SPME align well with the principles of sustainable chemistry in pharmaceutical quality

control, reducing solvent consumption and waste generation compared to traditional liquid-liquid extraction

or solid-phase extraction methods. Furthermore, SPME has been applied to in vivo monitoring approaches

where microextraction probes inserted intravenously can continuously measure drug and metabolite
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concentrations without repeated blood withdrawal, offering exciting possibilities for real-time ketone

monitoring in critical care settings. [1] [6]

Workflow Visualization and Graphical Abstracts

SPME Experimental Workflow for Ketone Analysis

The following Graphviz diagram illustrates the comprehensive workflow for ketone analysis using solid-

phase microextraction, from sample preparation through final quantification:

Sample Preparation
(Collection + PBS Buffer)

SPME Fiber/Patches
(DVB/PDMS Coating Selection)

Matrix Modification

Extraction Phase
(Headspace, 40°C, 30 min)

Fiber Exposure

Desorption Process
(ACN, 5 min agitation)

Analyte Transfer

GC-MS Analysis
(DB-5MS Column, EI Detection)

Solvent Injection

Data Analysis & Quantification
(External Calibration, 500-20,000 ng/mL)

Peak Integration

Click to download full resolution via product page

Figure 1: Experimental workflow for SPME-based ketone analysis, illustrating key steps from sample

preparation through final quantification.
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SPME Fiber Coating Performance Comparison

This diagram visualizes the relationship between different SPME coating materials and their performance

characteristics for ketone analysis:

SPME Coating Materials

DVB/PDMS
(Highest BHB Efficiency)

CAR/PDMS
(Trace-Level Sensitivity)

PDMS
(Non-Polar Compounds)

Polyacrylate
(Polar Compounds)

Paper-Based DVB/PDMS
(Cost-Effective Disposable)

Clinical Diagnostics
(DKA Monitoring)

Preferred Method

Environmental Monitoring
(Water/Air Analysis)

Trace Analysis

Food & Flavor Analysis
(Natto, Beverages)

Flavor Compounds

Pharmaceutical Research
(Formulation Analysis)

Polar MetabolitesEmerging Application

Analytical Applications

Click to download full resolution via product page

Figure 2: Relationship between SPME coating materials and their performance characteristics for various

analytical applications involving ketone analysis.

Conclusion

Solid-phase microextraction has established itself as a powerful sample preparation technique for ketone

analysis across diverse applications ranging from clinical diagnostics to pharmaceutical research. The

development of paper-based TF-SPME patches specifically designed for β-hydroxybutyric acid

quantification represents a significant advancement in diabetes ketoacidosis monitoring, offering a cost-

effective, disposable alternative to traditional SPME fibers while maintaining excellent analytical

performance. The demonstrated linearity, sensitivity, and precision of SPME-based methods meet rigorous

bioanalytical validation criteria, supporting their implementation in both research and clinical settings.
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The green analytical characteristics of SPME align with modern principles of sustainable chemistry,

reducing solvent consumption and minimizing waste generation compared to conventional extraction

techniques. Future directions in SPME for ketone analysis will likely focus on miniaturization and

automation, enabling higher throughput processing and potential point-of-care applications. Additionally,

continued development of selective coating materials with enhanced affinity for ketone bodies may further

improve method sensitivity and specificity. As ketone research expands beyond clinical diagnostics into

areas such as sports nutrition and metabolic health, SPME methodologies will continue to provide valuable

analytical capabilities for precise ketone body quantification across diverse matrices and applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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